molecular formula C9H15N3O2S B398325 N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide

N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B398325
M. Wt: 229.3g/mol
InChI Key: PWUZHZMXNABGDB-UHFFFAOYSA-N
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Description

N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions include heating the reactants under reflux, followed by purification through recrystallization. The structure of the compound is confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification processes suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The acetyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the cleavage of its substrates . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring. The presence of both acetyl and ethyl groups provides distinct chemical properties and biological activities compared to other thiadiazole derivatives. Its potential as a caspase-3 inhibitor further distinguishes it from similar compounds, highlighting its therapeutic potential .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.3g/mol

IUPAC Name

N-(4-acetyl-5-ethyl-5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C9H15N3O2S/c1-5-9(4)12(7(3)14)11-8(15-9)10-6(2)13/h5H2,1-4H3,(H,10,11,13)

InChI Key

PWUZHZMXNABGDB-UHFFFAOYSA-N

SMILES

CCC1(N(N=C(S1)NC(=O)C)C(=O)C)C

Canonical SMILES

CCC1(N(N=C(S1)NC(=O)C)C(=O)C)C

Origin of Product

United States

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